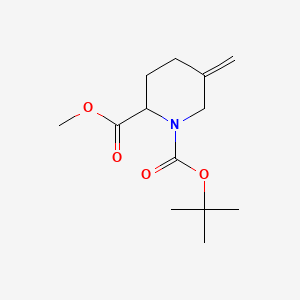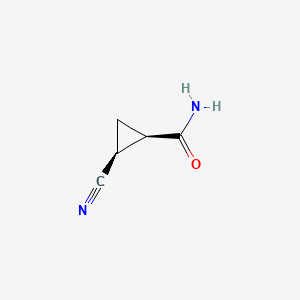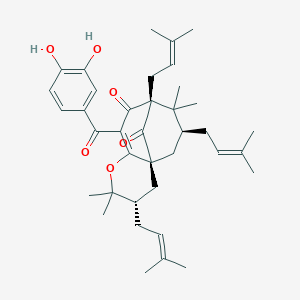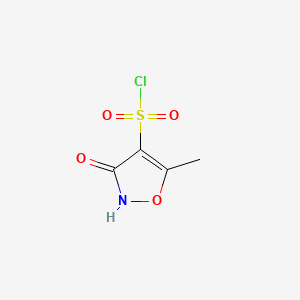![molecular formula C6H4ClN3 B13905315 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 4-position
Vorbereitungsmethoden
The synthesis of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Analyse Chemischer Reaktionen
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include copper acetate for cycloaddition and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of various biological pathways and mechanisms, including its role as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2.
Wirkmechanismus
The mechanism of action of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a fused heterocyclic structure and exhibit similar biological activities, such as enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a triazole ring fused to a pyridine ring and is used in similar applications, including medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H4ClN3 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
4-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
InChI-Schlüssel |
XPYVJXRSYULTHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=N2)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)








![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
